![molecular formula C41H50N6O8S B1383558 Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) CAS No. 78700-57-9](/img/structure/B1383558.png)
Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human)” is a peptide compound . It’s used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular formula of “Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human)” is C41H50N6O8S. The molecular weight is 786.It should be stored in a -20°C freezer for up to three years, or in a 4°C freezer for up to two years. If dissolved in a solvent, it should be stored in a -80°C freezer for up to six months, or in a -20°C freezer for up to two months .
Aplicaciones Científicas De Investigación
Gastrin Antagonists Synthesis
The synthesis of analogues of Boc-(Asp(OBzl)16)-Gastrin I, such as Boc-Trp-Leu-Asp-Phe-NH2, has been explored to create potent gastrin antagonists. These compounds, tested in vivo, have shown efficacy in inhibiting gastric acid secretion and gastrin receptor binding, highlighting their potential as gastrin antagonists (Rodríguez et al., 1989).
Biological Activity of Pseudopeptide Derivatives
Studies on partially modified retro-inverso pseudopeptide derivatives of the N-terminal tetrapeptide of gastrin, including compounds where phenylalanyl residue is replaced by various moieties, demonstrated their affinity for the gastrin receptor. These compounds exhibited significant antagonistic properties against gastrin-induced acid secretion, though they showed little or no activity on acid secretion in rats (Rodríguez et al., 1987).
Immunological Recognition of Gastrin Derivatives
Research focusing on the immunological recognition of NPS-gastrin derivatives by gastrin antibodies showed that the presence of NPS radical improved the recognition of the molecules by gastrin antibody. This study provides valuable insights into the interaction of gastrin derivatives with immune components (Accary et al., 1981).
Phenethyl Ester Derivative Analogues
The synthesis of phenethyl ester derivative analogues of the C-terminal tetrapeptide of gastrin has been investigated. These derivatives, including Boc-beta Ala-Trp-Leu-Asp phenethyl ester, have demonstrated potent inhibitory effects on gastrin-induced acid secretion, underscoring the functional role of the C-terminal dipeptide of gastrin (Martinez et al., 1986).
NMR Studies of Pseudo-Peptide Analogues
1H and 13C NMR studies of pseudo-peptide analogues of the C-terminal tetrapeptide of gastrin, like Boc-Trp psi (CH2NH)Leu-Asp-Phe-NH2, provided detailed spectroscopic data, offering insights into the structural and conformational aspects of these analogues (Aumelas et al., 2009).
Phenylethylamide Derivatives
Phenylethylamide derivatives of the C-terminal tetrapeptide of gastrin, replacing the phenylalanine with different amine groups, have been synthesized and evaluated. These derivatives demonstrated potent inhibition of gastrin-induced acid secretion, emphasizing their relevance in gastrin-related research (Martinez et al., 2009).
Transesterification and Amide cis-trans Isomerization
Studies on the transesterification and amide cis-trans isomerization in complexes of Boc-Asp-OBzl have revealed important chemical properties of this compound, including its reactivity and isomerization processes (Niklas et al., 2007).
Propiedades
IUPAC Name |
benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N6O8S/c1-41(2,3)55-40(53)47-33(22-28-24-43-30-18-12-11-17-29(28)30)38(51)44-31(19-20-56-4)37(50)46-34(23-35(48)54-25-27-15-9-6-10-16-27)39(52)45-32(36(42)49)21-26-13-7-5-8-14-26/h5-18,24,31-34,43H,19-23,25H2,1-4H3,(H2,42,49)(H,44,51)(H,45,52)(H,46,50)(H,47,53)/t31-,32-,33-,34-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQICQGUHVCFQAZ-CUPIEXAXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)OCC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N6O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.